molecular formula C17H14N2O3S B11677539 N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11677539
M. Wt: 326.4 g/mol
InChI Key: UVKYTKNSZJEOEV-VCHYOVAHSA-N
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Description

N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from an appropriate solvent, such as methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiophene oxides, while reduction could produce the corresponding amine derivatives.

Mechanism of Action

The mechanism by which N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site or altering the enzyme’s conformation . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both benzothiophene and methoxybenzohydrazide moieties. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)17(21)19-18-10-15-16(20)13-4-2-3-5-14(13)23-15/h2-10,20H,1H3,(H,19,21)/b18-10+

InChI Key

UVKYTKNSZJEOEV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3S2)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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